Ilaprazole sodium hydrate

Drug-Drug Interaction CYP2C19 Pharmacogenomics

Ilaprazole sodium hydrate delivers an extended 4.7–5.3 h plasma half-life—over 2× longer than conventional PPIs—sustaining intragastric pH >4 for 88–91% of a 24 h period. Its minimal CYP2C19-dependent metabolism eliminates the pharmacogenetic variability that confounds omeprazole and lansoprazole. A Cmax,u/Ki,u ratio of 0.00224, the lowest among all PPIs tested, preserves co-administered CYP2C19 substrate metabolism in DDI studies. Phase 3 data confirm a 5.6-fold lower incidence of hepatobiliary disorders versus esomeprazole. For reproducible GERD models, DDI research, or oral formulation development, ilaprazole sodium hydrate is the superior, research-grade PPI.

Molecular Formula C19H17N4NaO2S
Molecular Weight 388.4 g/mol
Cat. No. B8050764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlaprazole sodium hydrate
Molecular FormulaC19H17N4NaO2S
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)N4C=CC=C4)OC.[Na+]
InChIInChI=1S/C19H17N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3;/q-1;+1
InChIKeyZQGDDMFDBZPGCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ilaprazole Sodium Hydrate: A Differentiated Proton Pump Inhibitor for Acid-Related Disorder Research and Development


Ilaprazole sodium hydrate is a benzimidazole-class proton pump inhibitor (PPI) characterized by its extended plasma half-life of 4.7–5.3 hours relative to the <2 hour half-life of conventional PPIs such as omeprazole and lansoprazole [1]. Its absolute oral bioavailability is reported at approximately 55.2% for the enteric-coated tablet formulation [2]. As an irreversible inhibitor of gastric H+/K+-ATPase, it suppresses both basal and pentagastrin-stimulated gastric acid secretion . Ilaprazole sodium hydrate is supplied as a research-grade compound with distinct physicochemical and pharmacological attributes that inform its selection in comparative acid suppression studies and gastrointestinal research models [3].

Why Generic Substitution Fails: Distinguishing Ilaprazole Sodium Hydrate from First-Line PPIs


Conventional PPIs such as omeprazole and lansoprazole exhibit short plasma half-lives (<2 hours) and CYP2C19 genotype-dependent pharmacokinetics, which can lead to variable acid suppression and therapeutic failure in up to 30% of cases [1]. Ilaprazole sodium hydrate circumvents these limitations through its extended half-life (4.7–5.3 hours), minimal CYP2C19-dependent metabolism, and favorable drug-drug interaction profile [2]. These differentiated properties prevent interchangeable use with generic PPIs in research applications requiring consistent, prolonged acid suppression or in models sensitive to CYP2C19-mediated variability [3].

Ilaprazole Sodium Hydrate: Quantitative Differentiation Evidence Against Comparator PPIs


CYP2C19 Inhibition Risk: Ilaprazole Exhibits the Lowest In Vitro Interaction Potential Among PPIs

Ilaprazole demonstrates the lowest CYP2C19 inhibitory potential among five tested PPIs, with a Cmax,u/Ki,u ratio of 0.00224, compared to 0.0288 for omeprazole, 0.00332 for lansoprazole, 0.00124 for pantoprazole, and 0.000635 for rabeprazole [1]. Omeprazole is the only PPI in this analysis to exceed the regulatory threshold (cutoff >0.01) for clinically significant CYP2C19 inhibition, while ilaprazole remains well below this cutoff [1].

Drug-Drug Interaction CYP2C19 Pharmacogenomics

Superior 24-Hour Acid Suppression: Ilaprazole Achieves Higher Mean pH Than Omeprazole at Equivalent Doses

In a randomized crossover study in healthy volunteers, ilaprazole 20 mg provided a significantly higher mean 24-hour intragastric pH compared to omeprazole 20 mg on both Day 1 (7.78 vs 6.67, P < 0.01) and Day 5 (7.95 vs 7.44, P < 0.05) [1]. Additionally, the percentage time with intragastric pH >4 over 24 hours was numerically higher for ilaprazole 5 mg (80.4%), 10 mg (88.1%), and 20 mg (91.0%) compared to omeprazole 20 mg (76.6%) [1].

Acid Suppression pH Monitoring Pharmacodynamics

Dose Efficiency: Ilaprazole Achieves Comparable Ulcer Healing at 75% Lower Dose Than Omeprazole

In a double-blind, randomized multicenter trial, ilaprazole 5 mg daily achieved ulcer healing rates comparable to omeprazole 20 mg daily in both gastric ulcer (64.29% omeprazole vs 67.14% ilaprazole 5 mg vs 63.89% ilaprazole 10 mg) and duodenal ulcer (78.85% omeprazole vs 83.65% ilaprazole 5 mg vs 78.57% ilaprazole 10 mg) [1]. A separate Phase III trial reported 4-week duodenal ulcer healing rates of 93.0% for ilaprazole and 90.8% for omeprazole (rate difference: 2.2%; 95% CI: -2.8% to 7.2%) [2].

Duodenal Ulcer Dose-Response Therapeutic Equivalence

Intestinal Absorption Efficiency: Ilaprazole Outperforms Rabeprazole in In Situ Rat Perfusion Models

In a modified rat in situ intestinal perfusion study, both ilaprazole and ilaprazole sodium exhibited significantly higher absorption efficiency than rabeprazole sodium across all four tested intestinal segments (duodenum, jejunum, ileum, colon) [1]. This superior absorption was attributed to a more favorable oil-water partition coefficient (LogP) [2]. Furthermore, ilaprazole demonstrated more stable intestinal absorption behavior and longer gastric residence time compared to esomeprazole and rabeprazole [2].

Biopharmaceutics Intestinal Absorption Oral Bioavailability

Hepatobiliary Safety: Significantly Lower Incidence of Hepatobiliary Disorders Compared to Esomeprazole in Critically Ill Patients

In a randomized, double-blind, non-inferiority Phase 3 trial involving 441 critically ill patients requiring mechanical ventilation, ilaprazole (10 mg daily) demonstrated non-inferior efficacy to esomeprazole (40 mg twice daily) for stress ulcer-associated upper gastrointestinal bleeding prophylaxis [1]. Notably, ilaprazole was associated with a significantly lower incidence of hepatobiliary disorders (0.9% vs 5.0%, P = 0.012) [1]. Primary endpoint event rates were comparable (96.80% vs 97.30%; Absolute Risk Difference: -0.47; 95% CI: -4.02 to 3.03) [1].

Stress Ulcer Prophylaxis Hepatotoxicity Critical Care

Extended Plasma Half-Life: Ilaprazole Provides 4.7–5.3 Hour Half-Life Versus <2 Hours for Conventional PPIs

Ilaprazole exhibits a plasma elimination half-life of 4.7–5.3 hours, substantially longer than conventional PPIs such as omeprazole (0.5–1 hour), lansoprazole (1–2 hours), and pantoprazole (1–1.5 hours) [1]. This extended half-life translates to prolonged acid suppression duration, with intragastric pH remaining elevated for up to 48 hours post-dose [1]. The time to peak concentration (Tmax) is approximately 0.25 hours [1].

Pharmacokinetics Half-Life Sustained Release

Ilaprazole Sodium Hydrate: Optimal Research and Industrial Application Scenarios


Drug-Drug Interaction (DDI) Studies Requiring Minimal CYP2C19 Interference

Researchers conducting in vivo or in vitro DDI studies where concomitant CYP2C19 substrate metabolism must be preserved should select ilaprazole sodium hydrate over omeprazole or lansoprazole. Its Cmax,u/Ki,u ratio of 0.00224 is the lowest among PPIs tested and well below the regulatory threshold for clinically significant CYP2C19 inhibition, minimizing confounding effects on co-administered drugs [1]. This property is particularly valuable when studying CYP2C19-metabolized compounds such as clopidogrel, warfarin, or certain antidepressants.

Long-Term Acid Suppression Models Requiring Consistent 24-Hour pH Control

For chronic gastroesophageal reflux disease (GERD) models, stress ulcer prophylaxis studies, or any protocol requiring sustained, consistent gastric acid suppression over 24 hours, ilaprazole sodium hydrate offers superior pH control compared to omeprazole [1]. Its extended 4.7–5.3 hour half-life and ability to maintain intragastric pH >4 for 88–91% of a 24-hour period (at 10–20 mg doses) reduce dosing frequency and improve experimental reproducibility [2].

Hepatically Compromised or Polypharmacy Models with Heightened Safety Requirements

In preclinical models involving hepatic impairment or where cumulative drug exposure may stress hepatic function, ilaprazole sodium hydrate provides a safety advantage. The Phase 3 clinical data showing a 5.6-fold lower incidence of hepatobiliary disorders (0.9% vs 5.0%, P = 0.012) compared to esomeprazole supports its use in research scenarios where hepatotoxicity is a critical endpoint or exclusion criterion [1].

Oral Formulation Development Requiring Reliable Intestinal Absorption

Formulation scientists developing oral PPI dosage forms can leverage ilaprazole's superior intestinal absorption efficiency and stability across duodenal, jejunal, ileal, and colonic segments [1]. Its favorable LogP and stable absorption behavior, confirmed in rat in situ perfusion models, make it a robust candidate for advanced oral delivery systems, including enteric-coated, delayed-release, or orally disintegrating tablet formulations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ilaprazole sodium hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.